2-Chloro-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-14(11-2-3-11)9-10-4-6-15(7-5-10)12(16)8-13/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYEDZAMWIUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150053 | |
| Record name | Ethanone, 2-chloro-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-72-1 | |
| Record name | Ethanone, 2-chloro-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a chemical compound with potential pharmacological applications. Its structure suggests that it may exhibit various biological activities, particularly in the fields of antimicrobial and central nervous system (CNS) effects. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C12H21ClN2O
- Molecular Weight : 244.76 g/mol
- CAS Number : 1353958-72-1
- InChIKey : NPSYEDZAMWIUKC-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that piperidine derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study examining various piperidine derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | S. aureus |
| 2-Chloro derivative | TBD | TBD |
The specific MIC (Minimum Inhibitory Concentration) values for this compound have not been extensively documented but are expected to be in a similar range based on structural analogs.
CNS Activity
Piperidine derivatives are also known for their potential effects on the central nervous system. Compounds with similar structures have been researched for their anxiolytic and antidepressant properties. For instance, studies have shown that modifications on the piperidine ring can enhance binding affinity to neurotransmitter receptors, suggesting a possible mechanism for CNS activity.
Case Studies
-
Study on Piperidine Derivatives :
A comprehensive study evaluated the biological activities of various piperidine derivatives, including those with chlorinated substituents. The results indicated that these compounds could modulate neurotransmitter systems effectively, leading to potential therapeutic applications in treating anxiety and depression. -
Antimicrobial Efficacy :
Another study focused on the antimicrobial efficacy of synthesized piperidine compounds against resistant bacterial strains. The findings highlighted that the presence of specific functional groups significantly influenced the antibacterial activity, providing insights into optimizing structures for enhanced efficacy.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Chloro-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
- CAS No.: 1353964-36-9
- Molecular Formula : C₁₁H₁₉ClN₂O
- Molar Mass : 230.73 g/mol (predicted)
- Key Features: A piperidine-based ethanone derivative with a cyclopropyl-methyl-amino substituent at the 4-position of the piperidine ring. The chloroacetyl group at position 1 enhances electrophilicity, making it a reactive intermediate in organic synthesis .
Synthesis: The compound is likely synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with a piperidine precursor bearing the cyclopropyl-methyl-amino group at position 3. This method aligns with protocols for analogous piperidin-1-yl ethanones (e.g., reaction of aryl tetrazoles with chloroacetyl chloride and piperidine) .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Stereochemistry : The (R)-configured analog (CAS 1354010-70-0) highlights the role of chirality in biological activity or asymmetric synthesis, though specific data are unavailable.
- Aromatic vs. Aliphatic Substituents : Piperazine derivatives with methoxyphenyl groups (CAS 92513-17-2) exhibit stronger aromatic interactions compared to the cyclopropyl group in the target compound, which may influence solubility or receptor binding.
Physicochemical Properties
- Boiling Point : Predicted to be ~357°C for the target compound, similar to its (R)-isomer . The isopropyl analog (CAS 1353993-08-4) has a higher molar mass (246.78 g/mol) but comparable volatility due to reduced polarity .
- Density: ~1.17 g/cm³ (predicted), typical for chloroethanone derivatives .
- pKa: Predicted pKa of 8.17 suggests moderate basicity, influenced by the cyclopropyl-methyl-amino group.
Spectroscopic Characteristics
- NMR: For analogs like 1-(1-aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones, distinct ¹H/¹³C NMR shifts are observed near the chloroacetyl group (δ 4.0–4.5 ppm for CH₂Cl) . The cyclopropyl group in the target compound may cause upfield shifts due to ring current effects .
- IR: Strong carbonyl stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) are common in piperidin-1-yl ethanones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
